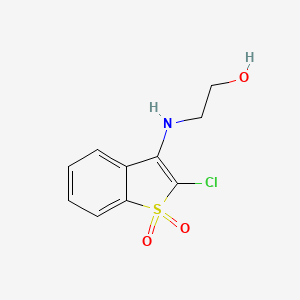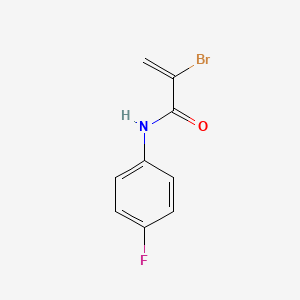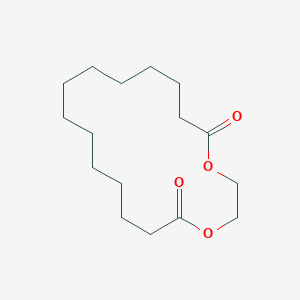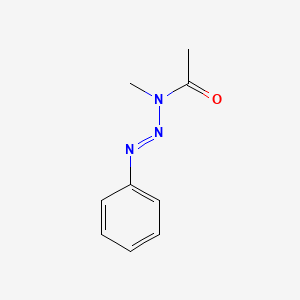![molecular formula C6H11NO2S2 B14673534 L-Alanine, N-[(ethylthio)thioxomethyl]- CAS No. 34101-08-1](/img/structure/B14673534.png)
L-Alanine, N-[(ethylthio)thioxomethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanine, N-[(ethylthio)thioxomethyl]-: is a derivative of the amino acid alanine, where the amino group is substituted with an ethylthio and thioxomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Alanine, N-[(ethylthio)thioxomethyl]- typically involves the reaction of L-alanine with ethylthio and thioxomethyl reagents. One common method includes the reaction of β-alanine with O,S-diethyl carbonodithioate, which results in the formation of sodium N-[(ethylthio)thioxomethyl]-β-alaninate . This intermediate can then be neutralized and cyclized to yield the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production. This may involve the use of phase transfer catalysts and specific reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: L-Alanine, N-[(ethylthio)thioxomethyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a methyl group.
Substitution: The ethylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce simpler alkyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: L-Alanine, N-[(ethylthio)thioxomethyl]- is used as a building block in the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, providing insights into biochemical pathways .
Medicine: Potential medical applications include the development of novel pharmaceuticals. The compound’s unique properties may be exploited to design drugs with specific biological activities, such as enzyme inhibitors or receptor modulators .
Industry: In industrial applications, L-Alanine, N-[(ethylthio)thioxomethyl]- can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
Wirkmechanismus
The mechanism of action of L-Alanine, N-[(ethylthio)thioxomethyl]- involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, depending on its structure and functional groups. It may also interact with receptors or other proteins, modulating their activity and influencing biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium N-(ethoxythioxomethyl)-β-alaninate: This compound is structurally similar and shares some chemical properties.
L-Alanine, N-methyl-: Another derivative of alanine with different substituents.
Uniqueness: L-Alanine, N-[(ethylthio)thioxomethyl]- is unique due to its specific combination of functional groups.
Eigenschaften
CAS-Nummer |
34101-08-1 |
|---|---|
Molekularformel |
C6H11NO2S2 |
Molekulargewicht |
193.3 g/mol |
IUPAC-Name |
(2S)-2-(ethylsulfanylcarbothioylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO2S2/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m0/s1 |
InChI-Schlüssel |
WCIZDTOYENGUEG-BYPYZUCNSA-N |
Isomerische SMILES |
CCSC(=S)N[C@@H](C)C(=O)O |
Kanonische SMILES |
CCSC(=S)NC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-cyclohexyl-1-phenylethyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14673459.png)
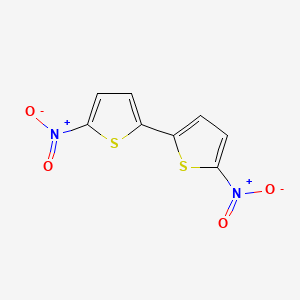
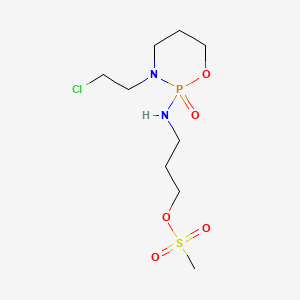
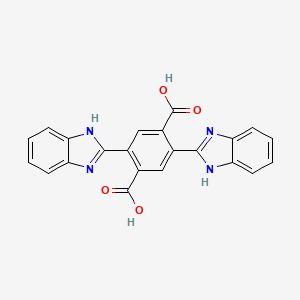
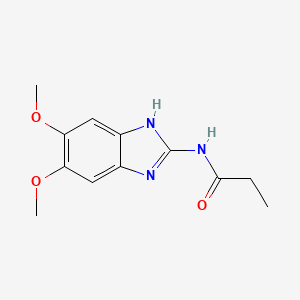
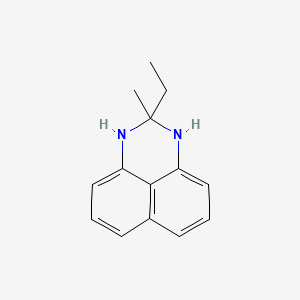
![4-Chloro-3-[chloro(difluoro)methyl]-4,4-difluoro-3-hydroxy-2-methyl-1-phenylbutan-1-one](/img/structure/B14673503.png)

